molecular formula C13H13NO B186668 2-(Benzyloxy)-4-methylpyridine CAS No. 102336-06-1

2-(Benzyloxy)-4-methylpyridine

Cat. No. B186668
M. Wt: 199.25 g/mol
InChI Key: YPPRQODDUQIRCP-UHFFFAOYSA-N
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Patent
US09422285B2

Procedure details

A mixture of 13.6 ml (114 mmol, 1.0 eq.) of benzyl bromide and 15.0 g (137 mmol, 1.2 eq.) of 2-hydroxy-4-methylpyridine [CAS No: 13466-41-6] was dissolved in 470 ml of THF. The solution was admixed with 37.9 g (137 mmol, 1.2 eq.) of silver carbonate and the mixture was heated to reflux with exclusion of light overnight. Subsequently, the reaction mixture was filtered through kieselguhr and eluted with ethyl acetate, and the filtrate was concentrated. The crude product was purified by silica gel chromatography (700 g of silica gel, cyclohexane/ethyl acetate 95:5). 21.4 g of the title compound were obtained (94% of theory).
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
470 mL
Type
solvent
Reaction Step Two
Quantity
37.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][N:11]=1>C1COCC1.C(=O)([O-])[O-].[Ag+2]>[CH2:1]([O:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][N:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
13.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
15 g
Type
reactant
Smiles
OC1=NC=CC(=C1)C
Step Two
Name
Quantity
470 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
37.9 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with exclusion of light overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Subsequently, the reaction mixture was filtered through kieselguhr
WASH
Type
WASH
Details
eluted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (700 g of silica gel, cyclohexane/ethyl acetate 95:5)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NC=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.4 g
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.